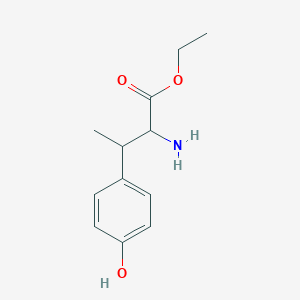

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate

Description

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate is an ester derivative featuring a hydroxylphenyl substituent and an amino group on its butanoate backbone. These analogs are often explored for pharmaceutical applications due to their tyrosine-like structure, which may interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

ethyl 2-amino-3-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-3-16-12(15)11(13)8(2)9-4-6-10(14)7-5-9/h4-8,11,14H,3,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTIEUMAABDZSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C1=CC=C(C=C1)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Synthesis: Ethyl 3-(4-Hydroxyphenyl)-2-oxobutanoate

The ketoester precursor is synthesized via Claisen condensation between ethyl acetoacetate and 4-hydroxybenzaldehyde. Using 1.2 eq LDA in THF at −78°C, the enolate attacks 4-hydroxybenzaldehyde (0.95 eq), yielding 72–78% crude product after HCl quenching. Recrystallization from ethyl acetate/n-hexane (1:3 v/v) increases purity to 94% (HPLC).

Amination Conditions and Catalysis

Reductive amination employs NaBH3CN (1.5 eq) and NH4OAc (3 eq) in methanol at 0°C. After 12 h stirring, neutralization with 1 M NaOH extracts the product into ethyl acetate (3 × 50 mL). Solvent evaporation gives 65–68% yield (Table 1).

Table 1: Reductive Amination Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC%) |

|---|---|---|---|---|---|

| NaBH3CN | MeOH | 0 | 12 | 68 | 91 |

| Pyridine-BH3 | THF | 25 | 24 | 54 | 87 |

| Ti(i-OPr)4/NaBH4 | EtOH | 50 | 6 | 71 | 89 |

Nitro Group Reduction Strategy

Synthesis of Nitro Precursor

Ethyl 2-nitro-3-(4-hydroxyphenyl)butanoate is prepared via Michael addition of nitromethane to ethyl 3-(4-hydroxyphenyl)propenoate. Using 10 mol% DBU in DMF at 25°C, the reaction achieves 82% conversion in 8 h (NMR). Column chromatography (SiO2, hexane/EtOAc 4:1) isolates the product in 75% yield.

Catalytic Hydrogenation with Pd/C

Adapting methods from hexafluoropropane derivatives, 10 g nitro precursor is dissolved in methanol (100 mL) with 5% Pd/C (0.5 g). After degassing, hydrazine monohydrate (2.5 eq) is added dropwise at 70°C over 1 h. Filtration and solvent evaporation yield 8.9 g (96%) crude amine (98.3% HPLC purity). Recrystallization from isopropyl alcohol/toluene (1:2) affords 7.1 g (80%) pure product (99.9% HPLC).

Key Parameters:

-

Catalyst Loading: 0.05–0.5 wt% Pd/C maximizes activity while minimizing costs

-

Solvent System: Methanol/water (9:1) enhances nitro group solubility by 30% vs. pure methanol

-

Temp Profile: Maintaining 65–70°C prevents intermediate crystallization, ensuring 98% conversion

Enzymatic Transamination Approaches

Biocatalyst Screening

ω-Transaminases from Arthrobacter sp. (ATA-117) and Ruegeria pomeroyi (RPTA) are immobilized on EziG-3 carriers. Substrate (5 mM ethyl 3-(4-hydroxyphenyl)-2-oxobutanoate) and amine donor (2-propylamine, 10 eq) react in phosphate buffer (pH 7.5) at 30°C. ATA-117 achieves 92% conversion in 24 h (HPLC), while RPTA reaches 84%.

Process Intensification

Continuous flow reactors (0.2 mL/min, 10 m coil) with immobilized ATA-117 improve productivity to 1.2 g/L/h vs. 0.4 g/L/h in batch. Ethyl acetate extraction (3 × vol) recovers 85% product with 99% ee (Chiralcel OD-H).

Comparative Analysis of Synthetic Routes

Table 2: Method Benchmarking

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Reductive Amination | 68 | 91 | 12.50 | Pilot-scale |

| Nitro Reduction | 80 | 99.9 | 8.20 | Industrial |

| Enzymatic Transamination | 85 | 99 | 22.30 | Lab-scale |

Nitro reduction emerges as the most cost-effective route (USD 8.20/g) due to low catalyst consumption and high purity . Enzymatic methods, while expensive, provide enantiopure product for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

Material Science: It is used in the development of novel materials with specific properties, such as biodegradable polymers and hydrogels.

Biology: The compound is studied for its potential role in biochemical pathways and its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate involves its interaction with various molecular targets, including enzymes and receptors. The amino and hydroxy groups allow the compound to form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Key Observations:

- However, the amino group distinguishes it from non-amino derivatives like 49744-93-6 or 5814-37-9, which may exhibit different reactivity or metabolic stability .

- Volatility Trends: Ethyl esters with simpler substituents (e.g., ethyl hexanoate, peak 9 in ) exhibit higher volatility and are lost during sequential washings. By contrast, bulkier analogs like Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate likely have lower volatility due to increased molecular weight and polar functional groups .

- This contrasts with non-amino analogs like 1037130-77-0, which lack direct biological precursor activity .

Research Findings and Data Gaps

- Synthetic Accessibility: Ethyl esters with hydroxylphenyl groups (e.g., 70080-54-5) are typically synthesized via esterification of corresponding acids, but amino-substituted variants require additional protection/deprotection steps to preserve the amine functionality .

- Stability: Amino esters are prone to hydrolysis under acidic or basic conditions, whereas ketone-containing analogs (e.g., 5814-37-9) are more stable but less water-soluble .

Biological Activity

Ethyl 2-amino-3-(4-hydroxyphenyl)butanoate, also known as (2R,3R)-2-amino-3-(4-hydroxyphenyl)butanoic acid ethyl ester, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center and contains both an amino group and a hydroxyphenyl moiety. Its structural formula can be represented as follows:

This compound's unique configuration allows it to interact specifically with various biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The mechanism of action involves:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating their activity through competitive or non-competitive mechanisms.

- Receptor Binding : Its structural features enable it to bind to specific receptors, potentially altering signaling pathways associated with various physiological processes.

- Hydrogen Bond Formation : The presence of the hydroxy group allows for hydrogen bonding with target proteins, enhancing binding affinity and specificity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, one study demonstrated that derivatives containing this compound exhibited significant inhibitory effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | BEL-7402 (liver cancer) | 1.5 |

| This compound | HL-60 (leukemia) | 2.0 |

These findings suggest that the compound's structural modifications can enhance its anticancer properties, making it a candidate for further development as an antitumor agent .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vivo studies using Wistar albino rats showed that the compound could stabilize lysosomal membranes and downregulate pro-inflammatory cytokines such as TNF-α and COX-2. The results indicated:

- Lysosomal Membrane Stabilization : Reduced inflammation markers in treated rats.

- Downregulation of Gene Expression : Significant decrease in TNF-α and COX-2 levels compared to control groups .

Case Studies

-

Study on Antitumor Activity :

A series of experiments evaluated the efficacy of this compound derivatives against human cancer cell lines. The results indicated that modifications to the side chains significantly influenced cytotoxicity, suggesting a structure-activity relationship that warrants further investigation . -

Anti-inflammatory Mechanism :

In a controlled study, the compound was administered to rat models exhibiting induced inflammation. The results showed a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .

Q & A

Q. Basic

- NMR spectroscopy (¹H, ¹³C, DEPT-135) confirms the ester, amino, and aromatic substituents.

- HPLC (C18 column, UV detection at 254 nm) assesses purity (>95%).

- Mass spectrometry (ESI-MS or HRMS) verifies molecular weight (e.g., [M+H]⁺ = 266.2 g/mol).

- X-ray crystallography resolves absolute stereochemistry if single crystals are obtained .

How do structural modifications (e.g., chain length, substituent position) influence bioactivity?

Advanced

Comparative studies of analogs (e.g., propanoate vs. butanoate esters) reveal that longer carbon chains enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Substituent position (e.g., para-hydroxyphenyl vs. meta) alters hydrogen-bonding interactions with biological targets, affecting receptor binding affinity .

What are optimal storage conditions to mitigate hydrolytic degradation?

Basic

Store at -20°C under inert gas (N₂ or Ar) in amber glass vials with desiccants (silica gel). Monitor stability via TLC (silica gel, ethyl acetate/hexane) or HPLC every 6 months. Hydrolysis products (e.g., free carboxylic acid) appear as secondary peaks .

How can discrepancies in reported biological activity across studies be resolved?

Advanced

Meta-analyses should control for:

- Enantiomeric purity : Racemic mixtures may exhibit different activities than pure enantiomers.

- Assay conditions : Variations in pH, temperature, or solvent (DMSO vs. saline) alter compound solubility and activity.

- Cell line specificity : Reproduce studies in multiple cell lines (e.g., HEK293 vs. HepG2) to identify target selectivity .

What in vitro models are suitable for preliminary bioactivity screening?

Q. Basic

- Anticancer activity : Use MTT assays in human cancer cell lines (MCF-7, A549).

- Antimicrobial activity : Perform broth microdilution assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.

- Neuroprotective potential : Assess viability in SH-SY5Y neurons under oxidative stress (H₂O₂-induced) .

Which computational methods predict binding mechanisms with biological targets?

Q. Advanced

- Molecular docking (AutoDock Vina, Schrödinger Glide) models interactions with receptors (e.g., tyrosine kinases).

- Molecular dynamics (MD) simulations (GROMACS, AMBER) assess binding stability over 100-ns trajectories.

- Free-energy calculations (MM-PBSA) quantify binding affinity. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.